1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Substitution Reactions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the piperidine derivative with the benzenesulfonyl chloride derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
- 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-ETHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-3-25-15-7-6-14(18)11-16(15)26(22,23)20-9-4-5-13(12-20)17(21)19-8-10-24-2/h6-7,11,13H,3-5,8-10,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASKSLFFJHXEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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